Fmoc-Glu(Edans)-OH

Vue d'ensemble

Description

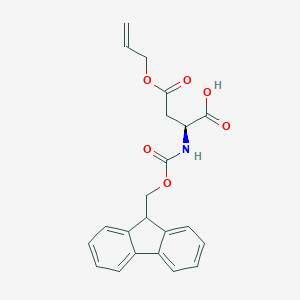

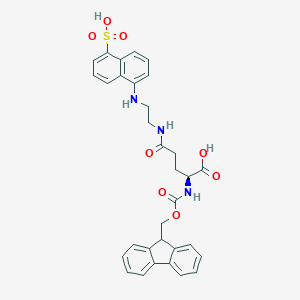

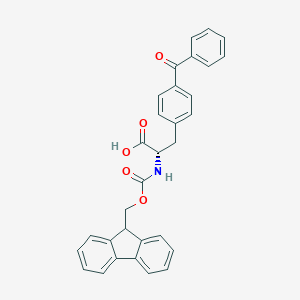

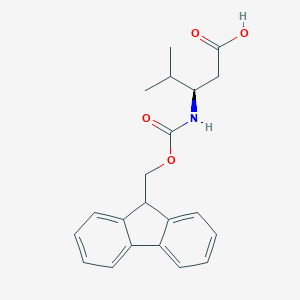

Fmoc-Glu(Edans)-OH is a building block for in-sequence peptide Glu labeling by EDANS . EDANS is one of the most common donor dyes for preparing FRET peptides, often paired with Dabcyl .

Synthesis Analysis

Fmoc-Glu(Edans)-OH is used in the synthesis of fluorescence-quenched peptide substrates by Fmoc SPPS . This process is most frequently used in conjunction with the Dabcyl quenching group .

Molecular Structure Analysis

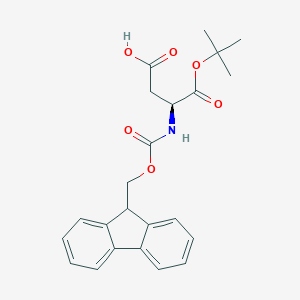

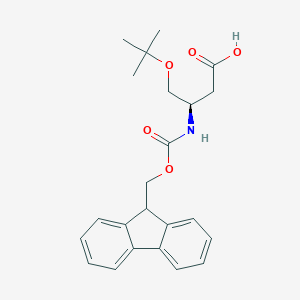

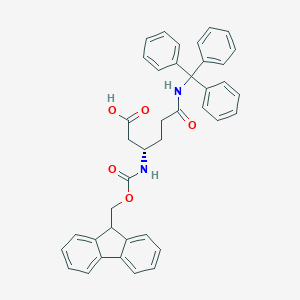

The molecular formula of Fmoc-Glu(Edans)-OH is C32H31N3O8S . It has a molecular weight of 617.7 g/mol .

Chemical Reactions Analysis

Fmoc-Glu(Edans)-OH is used to prepare peptides containing a fluorescent label or FRET donor/accepter pair .

Physical And Chemical Properties Analysis

Fmoc-Glu(Edans)-OH is a powder . It has a molecular weight of 617.7 g/mol . The compound has a slight grey to grey color .

Applications De Recherche Scientifique

Synthesis of Endothelin Converting Enzyme Substrates : Handa and Keech (2009) demonstrated the use of Fmoc solid phase synthesis to create substrates for the endothelin converting enzyme, employing an allyl group to protect the Glu side chain and facilitate the introduction of the Edans moiety (Handa & Keech, 2009).

Quantification of Herbicides in Water : Hanke, Singer, and Hollender (2008) developed a method for the sensitive quantification of glyphosate, aminomethylphosphonic acid, and glufosinate in water, utilizing Fmoc-Cl for derivatization (Hanke, Singer, & Hollender, 2008).

Photocaged Peptide Synthesis : Tang, Cheng, and Zheng (2015) introduced a method compatible with Fmoc solid phase peptide synthesis (SPPS) for synthesizing photocaged peptides, which included the synthesis of Fmoc-Asp(MNI)-OH and Fmoc-Glu(MNI)-OH (Tang, Cheng, & Zheng, 2015).

Carboxypeptidase Y Substrate Recognition : Nakase et al. (2001) synthesized Fmoc-(Glu)nAla-OH and other peptides to investigate the substrate-recognition mechanism of carboxypeptidase Y (Nakase et al., 2001).

Gelation of Fluorenyl Derivatives : Geng et al. (2017) explored the gelation properties of Fmoc-protected amino acids, including fluorenyl-9-methoxycarbonyl-l-lysine (Fmoc)-OH, in various solvents (Geng et al., 2017).

Chemical Protein Synthesis : Giesler et al. (2021) introduced Fmoc-Glu(AlHx)-OH for use in the total chemical synthesis of proteins, highlighting its application in overcoming poor peptide segment solubility (Giesler et al., 2021).

Safety and Hazards

The safety data sheet for Fmoc-Glu(Edans)-OH suggests that it may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact, it is recommended to wash off with soap and plenty of water . If inhaled, move the person to fresh air . If not breathing, give artificial respiration . If swallowed, never give anything by mouth to an unconscious person . Rinse mouth with water .

Mécanisme D'action

Target of Action

Fmoc-Glu(Edans)-OH is primarily used as a building block in the synthesis of peptides . Its primary targets are the amino acid sequences in the peptide chain that it is being incorporated into. The role of Fmoc-Glu(Edans)-OH is to add a specific amino acid (in this case, glutamic acid) to the peptide chain, influencing the overall structure and function of the final peptide.

Mode of Action

The compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS). In this process, the Fmoc (Fluorenylmethyloxycarbonyl) group of Fmoc-Glu(Edans)-OH acts as a temporary protecting group for the amino acid’s reactive sites during the synthesis . This allows for the selective addition of amino acids to the peptide chain without unwanted side reactions. Once the amino acid has been incorporated into the peptide chain, the Fmoc group is removed, revealing the active sites of the amino acid .

Biochemical Pathways

The incorporation of Fmoc-Glu(Edans)-OH into a peptide chain can affect various biochemical pathways, depending on the specific function of the peptide being synthesized. For instance, if the peptide is a part of a larger protein, the addition of a glutamic acid residue could influence protein folding, enzymatic activity, or protein-protein interactions .

Pharmacokinetics

The pharmacokinetics of Fmoc-Glu(Edans)-OH are largely dependent on the peptide it is incorporated intoOnce incorporated into a peptide, these properties can be significantly affected by the overall structure of the peptide, the presence of other amino acids, and the peptide’s intended target within the body .

Result of Action

The result of Fmoc-Glu(Edans)-OH’s action is the successful incorporation of a glutamic acid residue into a peptide chain. This can have a variety of effects at the molecular and cellular level, depending on the nature of the peptide. For instance, it could influence the activity of an enzyme, alter a protein’s binding affinity, or change a protein’s conformation .

Action Environment

The action of Fmoc-Glu(Edans)-OH can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the Fmoc deprotection step . Additionally, the temperature and solvent used can also impact the overall efficiency of the peptide synthesis . Therefore, careful control of these environmental factors is crucial for the successful use of Fmoc-Glu(Edans)-OH in peptide synthesis.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O8S/c36-30(34-18-17-33-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)16-15-28(31(37)38)35-32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,33H,15-19H2,(H,34,36)(H,35,39)(H,37,38)(H,40,41,42)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYLYODKLGEPPX-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373217 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Glu(Edans)-OH | |

CAS RN |

193475-66-0 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

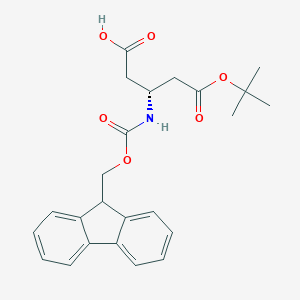

![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)